molecular formula C10H13N3O4 B3043793 2-(2-Hydroxyethylamino)-4'-nitroacetanilide CAS No. 925920-70-3

2-(2-Hydroxyethylamino)-4'-nitroacetanilide

Cat. No.: B3043793
CAS No.: 925920-70-3
M. Wt: 239.23 g/mol
InChI Key: AHPMAFJQBIMZPQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-4’-nitroacetanilide is an organic compound with the molecular formula C10H13N3O4 It is characterized by the presence of a hydroxyethylamino group and a nitro group attached to an acetanilide backbone

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide is the topoisomerase II enzyme . This enzyme plays a crucial role in DNA replication and transcription, making it a key target for many chemotherapeutic agents .

Mode of Action

2-(2-Hydroxyethylamino)-4’-nitroacetanilide, similar to other topoisomerase II inhibitors, disrupts DNA synthesis and repair in both healthy and cancer cells by intercalating between DNA bases . This interaction with its targets leads to crosslinks and strand breaks in the DNA , thereby inhibiting cell proliferation .

Biochemical Pathways

The compound’s interaction with topoisomerase II affects the DNA replication and repair pathways . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The exact biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as protein binding, metabolic stability, and solubility influencing their bioavailability .

Result of Action

The molecular and cellular effects of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide’s action primarily involve the induction of cell cycle arrest and apoptosis . By causing DNA damage and inhibiting DNA replication, the compound can effectively halt cell proliferation and induce programmed cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its interactions with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide typically involves the reaction of 4-nitroacetanilide with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Nitroacetanilide} + \text{2-Aminoethanol} \rightarrow \text{2-(2-Hydroxyethylamino)-4’-nitroacetanilide} ]

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-4’-nitroacetanilide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides of the hydroxyethylamino group.

    Reduction: Formation of 2-(2-Aminoethylamino)-4’-nitroacetanilide.

    Substitution: Formation of various substituted acetanilide derivatives.

Scientific Research Applications

2-(2-Hydroxyethylamino)-4’-nitroacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethylamino)ethanol: A related compound with similar functional groups but lacking the nitro group.

    4-Nitroacetanilide: The parent compound from which 2-(2-Hydroxyethylamino)-4’-nitroacetanilide is synthesized.

    2-(2-Aminoethylamino)-4’-nitroacetanilide: A reduced form of the compound with an amino group instead of a hydroxyethylamino group.

Uniqueness

2-(2-Hydroxyethylamino)-4’-nitroacetanilide is unique due to the presence of both hydroxyethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c14-6-5-11-7-10(15)12-8-1-3-9(4-2-8)13(16)17/h1-4,11,14H,5-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPMAFJQBIMZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719854
Record name N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235138-34-7
Record name N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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